![molecular formula C21H20N4O2S B2951199 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide CAS No. 343373-17-1](/img/structure/B2951199.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Acetylamino)-3-pyridinyl)sulfanyl-N-(3,5-dimethylphenyl)nicotinamide, also known as Acetylsulfamoylnicotinamide (ASN), is a novel compound with a variety of potential applications in both scientific research and medical treatment. We will also discuss the advantages and limitations of using ASN in laboratory experiments, as well as the potential future directions for further investigation.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide' involves the reaction of 3,5-dimethylaniline with nicotinic acid to form N-(3,5-dimethylphenyl)nicotinamide. This intermediate is then reacted with 6-aminopyridine-3-thiol and acetic anhydride to form the final product.
Starting Materials
3,5-dimethylaniline, nicotinic acid, 6-aminopyridine-3-thiol, acetic anhydride
Reaction
Step 1: React 3,5-dimethylaniline with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride to form N-(3,5-dimethylphenyl)nicotinamide., Step 2: Dissolve N-(3,5-dimethylphenyl)nicotinamide in a suitable solvent such as DMF or DMSO., Step 3: Add 6-aminopyridine-3-thiol and acetic anhydride to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization.
科学研究应用
ASN has a variety of potential applications in scientific research. It has been used as a substrate for the enzyme acetylsulfamoyl transferase (AST), which is involved in the metabolism of certain drugs. It has also been used to study the effect of drug metabolism on the pharmacokinetics of drugs. Additionally, ASN has been used to study the effects of drug metabolism on the pharmacodynamics of drugs.
作用机制
ASN has been found to act as an inhibitor of AST, which is a key enzyme in the metabolic pathways of certain drugs. It binds to the active site of AST, preventing it from catalyzing the transfer of acetylsulfamoyl groups to other molecules. This inhibition of AST can lead to changes in the pharmacokinetics and pharmacodynamics of drugs, which can have a variety of effects on the body.
生化和生理效应
The inhibition of AST by ASN can lead to changes in the pharmacokinetics and pharmacodynamics of drugs. This can lead to changes in the absorption, distribution, metabolism, and excretion of the drug. Additionally, it can lead to changes in the pharmacodynamics of the drug, such as altered efficacy, toxicity, and side effects.
实验室实验的优点和局限性
The use of ASN in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and the yield is typically high. Additionally, it is relatively nontoxic and has low potential for adverse effects. However, there are also some limitations to using ASN in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in solutions.
未来方向
There are a variety of potential future directions for further investigation of ASN. One potential direction is to explore the effects of ASN on other enzymes involved in drug metabolism. Additionally, further research could be done to explore the effects of ASN on the pharmacokinetics and pharmacodynamics of different drugs. Additionally, further research could be done to investigate the potential use of ASN as a therapeutic agent. Finally, further research could be done to evaluate the potential for ASN to interact with other drugs or compounds.
属性
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-9-14(2)11-16(10-13)25-20(27)18-5-4-8-22-21(18)28-17-6-7-19(23-12-17)24-15(3)26/h4-12H,1-3H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGJDUUHDEHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)SC3=CN=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)
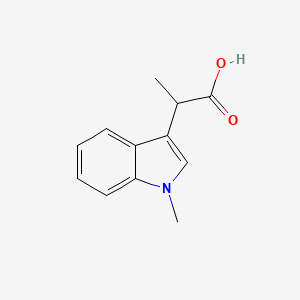
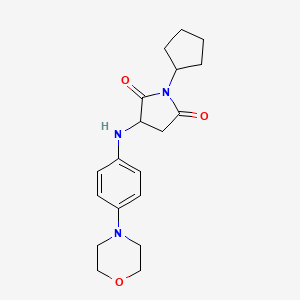
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)
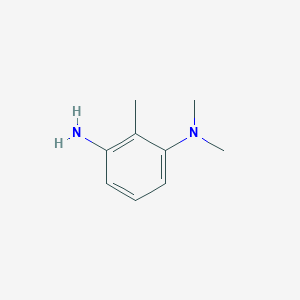
![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)
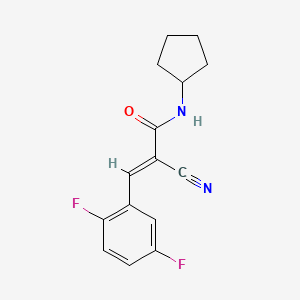
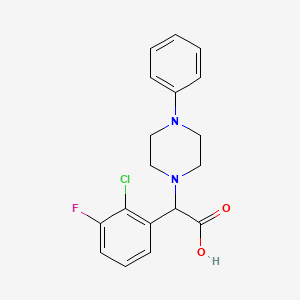
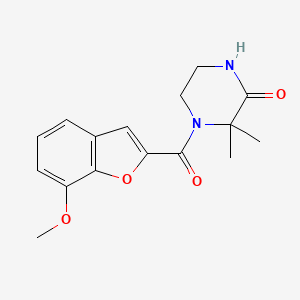
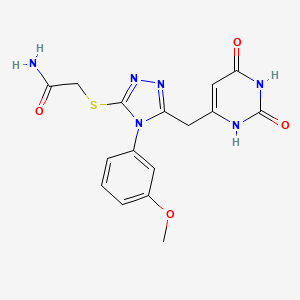
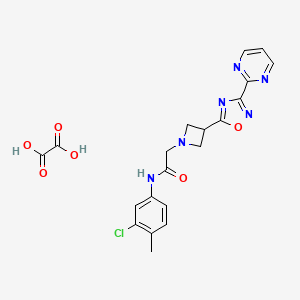
![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)
![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)